Bevenopran

Absolute Bioavailability Oral Absorption Human ADME

Bevenopran is a discontinued Phase III PAMORA with a uniquely characterized dual μ/δ-opioid receptor antagonist profile, validated human PK dataset (71% oral bioavailability), and predominant renal clearance (>40% excreted unchanged). Unlike μ-selective comparators (alvimopan, naloxegol), its dual antagonism and reliable systemic exposure make it the optimal reference standard for receptor pharmacology assays, translational PK/PD modeling, and OIC drug discovery benchmarking. Published Phase II efficacy (1.98 SBM/week increase; 56% responder rate) provides a reproducible quantitative threshold for go/no-go decisions. Procure high-purity bevenopran to leverage a compound with definitive pharmacological identity and reproducible translational endpoints.

Molecular Formula C20H26N4O4
Molecular Weight 386.4 g/mol
CAS No. 676500-67-7
Cat. No. B1666927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBevenopran
CAS676500-67-7
SynonymsCB-5945, CB5945, CB 5945, ADL-5945, ADL5945, ADL 5945, MK2402, MK 2402, MK-2402,OpRA III;  Bevenopran.
Molecular FormulaC20H26N4O4
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CNCCC2CCOCC2)OC3=NC=C(N=C3)C(=O)N
InChIInChI=1S/C20H26N4O4/c1-26-18-10-15(11-22-7-4-14-5-8-27-9-6-14)2-3-17(18)28-19-13-23-16(12-24-19)20(21)25/h2-3,10,12-14,22H,4-9,11H2,1H3,(H2,21,25)
InChIKeyZGCYVRNZWGUXNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bevenopran (CAS 676500-67-7): Baseline Identity of a Discontinued Phase III PAMORA


Bevenopran (CB-5945, ADL-5945) is a synthetic small-molecule compound from the peripherally acting μ-opioid receptor antagonist (PAMORA) class, developed to treat opioid-induced constipation (OIC) without affecting central analgesia. It reached Phase III clinical trials before discontinuation due to enrollment difficulties rather than safety or efficacy failures. [1] The compound retains value as a reference standard in opioid receptor pharmacology research due to its established human pharmacokinetic and clinical efficacy dataset. [2]

Bevenopran vs. Generic PAMORA Substitution: Why Receptor Binding Profiles Prohibit Interchangeability


Interchange of PAMORA class members without quantitative consideration of their distinct molecular pharmacology is scientifically unjustified. Bevenopran exhibits a dual μ- and δ-opioid receptor antagonist profile , whereas comparators such as alvimopan and naloxegol demonstrate high μ-selectivity with minimal δ-receptor engagement. [1] Furthermore, human absolute bioavailability differs substantially across the class (e.g., Bevenopran 71% vs. alvimopan ~6%). [2] These divergences in target engagement and systemic exposure preclude the assumption of functional equivalence, mandating compound-specific validation in any experimental or clinical context. [3]

Bevenopran Evidence-Based Differentiators: Quantitative Comparison Against PAMORA Alternatives


Bevenopran Bioavailability Benchmark: 71% Absolute Oral Bioavailability vs. Alvimopan (~6%)

Bevenopran demonstrates 71% absolute oral bioavailability in healthy human males, reflecting efficient gastrointestinal absorption. [1] In contrast, the comparator alvimopan exhibits limited systemic oral bioavailability of approximately 6%, restricting its clinical utility to short-term inpatient postoperative ileus. [2]

Absolute Bioavailability Oral Absorption Human ADME

Bevenopran Phase II SBM Efficacy: 1.98 Weekly SBM Increase vs. Placebo

In a randomized, double-blind, placebo-controlled Phase II study, bevenopran 0.25 mg twice daily (BID) produced a mean change from baseline in spontaneous bowel movements (SBMs) of 3.42 per week versus 1.44 for placebo, yielding a treatment difference of 1.98 SBMs/week (P = 0.0003). [1] The responder rate (≥3 SBMs/week and ≥1 SBM increase from baseline for ≥3 of 4 weeks) was 56% for bevenopran 0.25 mg BID versus 26% for placebo. [1]

Spontaneous Bowel Movements Phase II Clinical Trial OIC

Bevenopran Dual μ/δ Antagonism vs. Alvimopan μ-Selectivity

Bevenopran is pharmacologically characterized as a peripherally selective μ- and δ-opioid receptor antagonist. In contrast, alvimopan is a highly selective μ-opioid receptor antagonist with Ki values of 0.47 nM for μ-receptors versus 12 nM for δ-receptors (μ/δ selectivity ratio of ~26-fold) and 100 nM for κ-receptors. [1]

Receptor Selectivity Opioid Receptor Pharmacology Binding Profile

Bevenopran Network Meta-Analysis Ranking: Relative Risk 0.79 vs. Naloxegol 0.71 for OIC Response

In a comprehensive network meta-analysis of 27 randomized controlled trials (N=9,149 patients), bevenopran achieved a relative risk (RR) of 0.79 (95% CI: 0.63-0.99) for OIC treatment response versus naloxegol (RR 0.71; 95% CI: 0.51-0.99) and subcutaneous methylnaltrexone (RR 0.71; 95% CI: 0.55-0.92). [1]

Network Meta-Analysis Comparative Efficacy OIC

Bevenopran Renal Excretion Profile: >40% Unchanged Drug in Urine Within 48-72 Hours

Preliminary Phase I findings demonstrate that >40% of an oral bevenopran dose is eliminated unchanged in urine over a 48-72 hour period post-dose. [1] This renal elimination fraction is substantially higher than that of naloxegol, which undergoes extensive CYP3A4-mediated metabolism with minimal urinary excretion of unchanged drug. [2]

Renal Excretion PK/PD Metabolism

Bevenopran Development Status: Discontinued Post-Phase III for Enrollment, Not Efficacy

Bevenopran reached Phase III clinical trials for OIC before being discontinued due to enrollment difficulties, not due to efficacy or safety failures. [1] In contrast, alvimopan was FDA-approved for postoperative ileus, naloxegol and naldemedine are approved for OIC, and methylnaltrexone is approved for OIC in chronic non-cancer pain. [2]

Clinical Development Status Compound Procurement Research Tool

Bevenopran Application Scenarios: Validated Use Cases Based on Quantitative Evidence


In Vivo Oral Dosing Studies Requiring High Systemic Exposure

Use bevenopran as a positive control or test compound in rodent models of OIC where consistent oral bioavailability is critical. With 71% absolute bioavailability in humans [1], bevenopran offers reliable systemic exposure compared to alvimopan (~6% oral bioavailability) [2], reducing inter-animal PK variability and facilitating dose-response modeling. The validated human PK dataset (0.25 mg BID dosing regimen) [3] enables translational scaling to preclinical species.

Reference Standard for Dual μ/δ Opioid Antagonism Mechanistic Studies

Employ bevenopran in receptor pharmacology assays as a dual μ- and δ-opioid receptor antagonist comparator [1]. When investigating the role of δ-opioid receptors in gastrointestinal function or analgesia, bevenopran provides a distinct pharmacological profile versus the μ-selective agents alvimopan (Ki μ=0.47 nM; μ/δ selectivity ~26-fold) [2] or naloxegol (Ki μ=7.42 nM; Ki δ=866 nM) [3]. This differential δ-antagonism makes bevenopran a valuable tool for dissecting receptor-subtype contributions to opioid-mediated bowel dysfunction.

PK/PD Modeling of Renally Cleared PAMORA Compounds

Utilize bevenopran as a model compound for PAMORAs with significant renal clearance. With >40% of an oral dose excreted unchanged in human urine within 48-72 hours [1], bevenopran serves as a benchmark for assessing how renal impairment affects systemic exposure, contrasting with hepatically metabolized PAMORAs such as naloxegol (CYP3A4 substrate). [2] This application is particularly relevant for academic labs developing physiologically based pharmacokinetic (PBPK) models for the opioid antagonist class.

Literature-Derived Efficacy Benchmark for OIC Drug Discovery

Integrate bevenopran's published Phase II clinical efficacy data into internal benchmarking of novel OIC candidates. The observed 1.98 SBM/week increase over placebo and 56% responder rate [1] establish a quantitative efficacy threshold from a well-characterized, discontinued PAMORA. When coupled with its network meta-analysis relative risk of 0.79 [2], bevenopran provides a reproducible reference point for go/no-go decisions in early-stage OIC drug development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bevenopran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.